Tetraethylene glycol monododecyl ether
Overview
Description
Tetraethylene glycol monododecyl ether is a compound that belongs to the class of polyethylene glycol ethers. It is an amphiphilic molecule with a hydrophilic polyethylene glycol chain and a hydrophobic alkyl chain. This compound is not directly discussed in the provided papers, but its properties and behavior can be inferred from studies on similar compounds.
Synthesis Analysis
The synthesis of related glycol ethers can be achieved through various methods. For instance, the synthesis of propylene glycol methyl ether was catalyzed by tetramethylguanidine-based ionic liquids, which produced high yields under mild conditions and demonstrated the catalyst's reusability . Similarly, tetraethylene glycol monohexyl ether was synthesized by condensing the paratoluene sulfonate of diethylene glycol monohexyl ether with the monosodio derivative of diethylene glycol, a method that could potentially be adapted for the synthesis of tetraethylene glycol monododecyl ether . Additionally, macrocyclic di- or tetraester/ether compounds were prepared from oligoethylene glycols and diacid chlorides using dibutyltin oxide .
Molecular Structure Analysis
The molecular structure of tetraethylene glycol dimethyl ether, a related compound, was investigated using X-ray diffraction, revealing a cubic unit cell and a complex arrangement of the ether molecules around mercury atoms . This study provides insights into the potential molecular conformation of tetraethylene glycol monododecyl ether, which may also exhibit complex arrangements due to its polyether chain.
Chemical Reactions Analysis
Chemical reactions involving glycol ethers include the oxidation of thioether-functional poly(ethylene glycol) to sulfoxide units, which leads to the disassembly of micelles formed by block copolymers . This oxidation-responsiveness could be relevant if tetraethylene glycol monododecyl ether were functionalized with similar moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycol ethers are influenced by their amphiphilic nature. Decanoyl esters of tri- and tetraethylene glycol were synthesized and compared to their ether counterparts, showing similar critical micelle concentrations, cloud points, and equilibrium surface tensions . The study of aggregative processes in aqueous solutions of mono- to tetra-ethylene glycol dimethyl ether revealed negative values for excess molar properties, indicating the effects of extending the polyether chain . These findings suggest that tetraethylene glycol monododecyl ether would exhibit similar amphiphilic properties and behavior in aqueous solutions.
Scientific Research Applications
Electrosorption and Surface Activity
Tetraethylene glycol monododecyl ether (C12E4) has been studied for its adsorption properties at the polarized interface between nitrobenzene solution and aqueous lithium chloride solution. Its surface activity is significantly influenced by electrical potential differences across the interface, indicating a complex formation with Li+ ions in aqueous media. This finding is pivotal in understanding the role of C12E4 in surface chemistry and electrosorption processes (Kakiuchi, Usui, & Senda, 1990).
Phase Behavior in Liquid-Crystal Emulsion Systems
C12E4 exhibits distinct phase behavior in lyotropic liquid-crystal emulsion systems, particularly when combined with water and Vaseline oil. This study contributes to understanding the mesophase formation and phase transitions in such systems, offering insights into the potential applications of C12E4 in liquid crystal technology and materials science (Sautina, Sitdikova, & Galyametdinov, 2014).
Orientation in Lamellar Lyotropic Mesophases
The shear-induced orientation of the lamellar lyotropic mesophase of C12E4 in water has been extensively studied. The research provides valuable information on the behavior of this compound under shear conditions, revealing transitions to multilamellar vesicles and offering insights for applications in rheology and material science (Müller et al., 1999).
Interaction with Other Surfactants and Polymers
C12E4's interactions with other surfactants and polymers have been explored, highlighting its role in modifying micellar properties and surfactant-polymer dynamics. This has implications for its use in various industrial and biochemical applications, including drug delivery systems and nanotechnology (Sanz et al., 2005).
Nanoparticle Synthesis
C12E4 has been used in the synthesis of Ca(OH)2 nanoparticles in microemulsion systems. This study is significant for nanotechnology, providing a method for synthesizing nanoparticles with potential applications in catalysis, drug delivery, and material science (Nanni & Dei, 2003).
Safety And Hazards
Tetraethylene glycol monododecyl ether can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Relevant Papers One relevant paper titled “Reverse Micelles and Protomicelles of Tetraethylene Glycol Monododecyl Ether in Systems with Heptane and Nile Red” discusses the micellization processes in the systems of tetraethylene glycol monododecyl ether . Another paper titled “Glycol Ether Toxicology” discusses the toxicology of glycol ethers, which may include Tetraethylene glycol monododecyl ether .
properties
IUPAC Name |
2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O5/c1-2-3-4-5-6-7-8-9-10-11-13-22-15-17-24-19-20-25-18-16-23-14-12-21/h21H,2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMWEFXCIYCJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063752 | |
Record name | Tetraethylene glycol monododecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid with a pleasant odor; mp = 14 deg C; [Acros Organics MSDS] | |
Record name | Tetraethylene glycol monododecyl ether | |
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Product Name |
Tetraethylene glycol monododecyl ether | |
CAS RN |
5274-68-0 | |
Record name | 3,6,9,12-Tetraoxatetracosan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5274-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Laureth-4 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274680 | |
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Record name | Tetraethylene glycol monododecyl ether | |
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Record name | 3,6,9,12-Tetraoxatetracosan-1-ol | |
Source | EPA Chemicals under the TSCA | |
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Record name | Tetraethylene glycol monododecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12-tetraoxatetracosan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.725 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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